molecular formula C13H18O5 B1591213 3,4-Bis(2-methoxyethoxy)benzaldehyde CAS No. 80407-64-3

3,4-Bis(2-methoxyethoxy)benzaldehyde

Cat. No. B1591213
CAS RN: 80407-64-3
M. Wt: 254.28 g/mol
InChI Key: GPEGMQBVLGNIMY-UHFFFAOYSA-N
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Description

“3,4-Bis(2-methoxyethoxy)benzaldehyde” is a chemical compound with the CAS Number: 80407-64-3 . It has a molecular weight of 254.28 . It appears as a yellow to brown powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 3,4-bis(2-methoxyethoxy)benzaldehyde . The InChI code for this compound is 1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 .

Scientific Research Applications

Synthesis and Material Development

  • Polymer Synthesis and Properties : Hafeez et al. (2019) synthesized bis-aldehyde monomers, including variations of 3,4-bis(2-methoxyethoxy)benzaldehyde. These were polymerized to create poly(azomethine)s, with a focus on their spectroscopic characterization and electrical conductivity, revealing conductivities significantly higher than previous reports (Hafeez et al., 2019).

  • Organic Synthesis : Massacret et al. (1999) discussed the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins using compounds related to 3,4-bis(2-methoxyethoxy)benzaldehyde. This study focused on reactions with various substituted benzene-1,2-diols (Massacret et al., 1999).

  • Chemical Reactions and Mechanisms : Malik et al. (2016) investigated the oxidation of various methoxy benzaldehydes, including derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The study focused on the kinetics and mechanism of oxidation in an aqueous acetic acid medium (Malik et al., 2016).

Chemical Synthesis and Analysis

  • Complex Synthesis and Characterization : Amer et al. (2020) synthesized Schiff base complexes using bis(2-methoxybenzylidene)biphenyl-4,4'-diamine, which is structurally related to 3,4-bis(2-methoxyethoxy)benzaldehyde. The study detailed the analytical techniques used for characterization (Amer et al., 2020).

  • Photoluminescent Materials : Lowe and Weder (2002) synthesized 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, including derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The research explored the photoluminescence properties of these compounds (Lowe & Weder, 2002).

  • Chemical Process Development : Kühl et al. (2007) conducted a study on enzyme catalyzed asymmetric C–C-bond formation using benzaldehyde lyase, relevant to derivatives of 3,4-bis(2-methoxyethoxy)benzaldehyde. The research focused on reaction engineering and developing a reactor concept for preparative synthesis (Kühl et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements for this compound are P261, P305, P338, P351 .

properties

IUPAC Name

3,4-bis(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEGMQBVLGNIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581644
Record name 3,4-Bis(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(2-methoxyethoxy)benzaldehyde

CAS RN

80407-64-3
Record name 3,4-Bis(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80.0 g (0.57 mol) of 3,4-dihydroxy benzaldehyde and 800.0 ml of acetone were charged into 2.0 L4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 25-30° C. Reaction mass was stirred for 20 min. 324.0 g (1.74 mol) of 1-iodo-2-methoxy-ethane and 240.0 g (1.70 mol) of potassium carbonate were charged. Reaction mass was heated to reflux. Reaction mass temperature was maintained at reflux for 6 hours. Reaction mass temperature was cooled to 25-30° C. and inorganic solid was filtered. Acetone was completely distilled under vacuum at below 60° C. Remaining mass was diluted with 400.0 ml of DM water. Compound was extracted with 400.0 ml of ethyl acetate and organic layer was dried with sodiumsulphate. Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C. 69.20 g of crude product (Oil) was obtained (yield: 47.0% by theory).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Wei-cheng, S Yong-jia - 华东理工大学学报(自然科学版), 2016 - journal.ecust.edu.cn
3, 4-Bis (2-methoxyethoxy) benzonitrile can be synthesized from 3, 4-bis (2-methoxyethoxy) benzaldehyde, but the traditional synthetic method required harsh reaction conditions and …
Number of citations: 0 journal.ecust.edu.cn
SR Mudshinge, CS Potnis, B Xu, GB Hammond - Green Chemistry, 2020 - pubs.rsc.org
We report an efficient HCl·DMPU assisted one-pot conversion of aldehydes into nitriles. The use of HCl·DMPU as both an acidic source as well as a non-nucleophilic base constitutes …
Number of citations: 27 pubs.rsc.org
RW Lenz, A Furukawa, P Bhowmik, RO Garay… - Polymer, 1991 - Elsevier
The liquid crystalline properties of a series of aromatic polyesters prepared from alkoxy and alkoxyethyleneoxy-substituted hydroquinone monomers and either terephthaloyl chloride or …
Number of citations: 42 www.sciencedirect.com
WY Fang, HL Qin - The Journal of Organic Chemistry, 2019 - ACS Publications
A simple, mild, and practical process for direct conversion of aldehydes to nitriles was developed feathering a wide substrate scope and great functional group tolerability (52 examples, …
Number of citations: 64 pubs.acs.org
E Schaller, A Ma, LC Gosch, A Klefenz… - International Journal of …, 2021 - mdpi.com
New 2-(thien-2-yl)-acrylonitriles with putative kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models. Four out of the 14 derivatives were …
Number of citations: 12 www.mdpi.com
SR Mudshinge - 2022 - ir.library.louisville.edu
Organic halides are extensively utilized as synthetic intermediates in areas such as pharmaceuticals, agrochemicals, and material polymers. While many halogenating agents have …
Number of citations: 2 ir.library.louisville.edu
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
Pyrimidine-based derivatives play a vital role in the development of drugs due to their indispensable role in various biological processes. To date, ring fused pyrimidine-based …
Number of citations: 1 www.sciencedirect.com

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